2,2-Dimethylpropyl N-furan-2-ylcarbamate
Description
2,2-Dimethylpropyl N-furan-2-ylcarbamate is a carbamate derivative characterized by a 2,2-dimethylpropyl (neopentyl) group attached to the oxygen atom of the carbamate functional group and a furan-2-yl moiety linked to the nitrogen atom. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrolytic stability and tunable reactivity.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methylbutan-2-yl N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C10H15NO3/c1-4-10(2,3)14-9(12)11-8-6-5-7-13-8/h5-7H,4H2,1-3H3,(H,11,12) |
InChI Key |
QGOMMIHEYXMOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(=O)NC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl N-furan-2-ylcarbamate typically involves the reaction of 2,2-dimethylpropanol with furan-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl N-furan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
2,2-Dimethylpropyl N-furan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl N-furan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on variations in:
O-substituent : Replacement of the neopentyl group with smaller (e.g., methyl, ethyl) or bulkier (e.g., cyclohexyl) alkyl chains.
N-substituent : Substitution of the furan-2-yl group with other aromatic (e.g., phenyl, pyridyl) or heterocyclic systems.
Functional group: Comparison with non-carbamate compounds sharing the neopentyl substituent, such as phosphonothiolates (e.g., 2,2-Dimethylpropyl S-sodium methylphosphonothiolate, as per ) .
Key Comparisons
a. Neopentyl-Containing Carbamates
- Methyl N-furan-2-ylcarbamate : A shorter O-alkyl chain decreases steric hindrance, increasing susceptibility to hydrolysis compared to the neopentyl analog.
b. Non-Carbamate Neopentyl Derivatives
The compound 2,2-Dimethylpropyl S-sodium methylphosphonothiolate () shares the neopentyl group but features a phosphonothiolate functional group. Key differences include:
- Solubility: The sodium salt in the phosphonothiolate enhances water solubility, whereas the carbamate’s neutral structure favors organic solvents.
- Reactivity: Phosphonothiolates exhibit thiophilic reactivity, while carbamates undergo hydrolysis or transesterification.
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | O-substituent | N/Aromatic Substituent | Solubility (Water) | Stability (pH 7) |
|---|---|---|---|---|---|---|---|
| 2,2-Dimethylpropyl N-furan-2-ylcarbamate | C₁₀H₁₅NO₃ | 197.23 | Carbamate | 2,2-Dimethylpropyl | Furan-2-yl | Low | High |
| Ethyl N-phenylcarbamate | C₉H₁₁NO₂ | 165.19 | Carbamate | Ethyl | Phenyl | Moderate | Moderate |
| 2,2-Dimethylpropyl S-sodium methylphosphonothiolate | C₆H₁₄NaO₂PS | 218.19 | Phosphonothiolate | 2,2-Dimethylpropyl | Methyl | High | Moderate |
Research Findings
Steric Effects : The neopentyl group in this compound reduces hydrolysis rates by 40% compared to ethyl analogs, as demonstrated in simulated gastric fluid studies .
Electronic Effects : The furan-2-yl group’s electron-rich nature enhances binding affinity to acetylcholinesterase (AChE) by 2-fold relative to phenyl-substituted carbamates.
Comparative Stability: Phosphonothiolate derivatives (e.g., ) exhibit higher thermal stability (decomposition at 220°C vs. 180°C for carbamates) due to stronger P=O bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
